tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate typically involves the reaction of indole derivatives with tert-butyl chloroformate and 2-amino-2-methylpropanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl ester group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The indole ring structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the indole ring and the presence of the tert-butyl ester group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H24N2O2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
tert-butyl 2-(1-amino-2-methylpropyl)indole-1-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)15(18)14-10-12-8-6-7-9-13(12)19(14)16(20)21-17(3,4)5/h6-11,15H,18H2,1-5H3 |
InChI Key |
YCWDCLHLZSSMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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